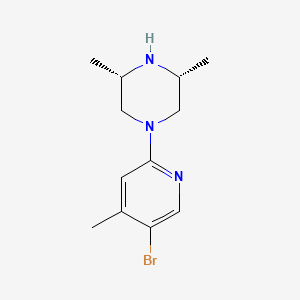

(3R,5S)-1-(5-bromo-4-methylpyridin-2-yl)-3,5-dimethylpiperazine

Description

This compound is a stereospecific piperazine derivative featuring a 5-bromo-4-methylpyridin-2-yl substituent. The (3R,5S) configuration of the dimethylpiperazine core introduces distinct spatial and electronic properties, influencing its interactions with biological targets. Piperazine derivatives are widely explored in drug discovery due to their versatility in binding receptors, ion channels, and enzymes .

Properties

Molecular Formula |

C12H18BrN3 |

|---|---|

Molecular Weight |

284.20 g/mol |

IUPAC Name |

(3R,5S)-1-(5-bromo-4-methylpyridin-2-yl)-3,5-dimethylpiperazine |

InChI |

InChI=1S/C12H18BrN3/c1-8-4-12(14-5-11(8)13)16-6-9(2)15-10(3)7-16/h4-5,9-10,15H,6-7H2,1-3H3/t9-,10+ |

InChI Key |

RFHLQHMDYSJOHR-AOOOYVTPSA-N |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1)C)C2=NC=C(C(=C2)C)Br |

Canonical SMILES |

CC1CN(CC(N1)C)C2=NC=C(C(=C2)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-1-(5-bromo-4-methylpyridin-2-yl)-3,5-dimethylpiperazine can be achieved through a multi-step process. One common method involves the bromination of 4-methylpyridine to obtain 5-bromo-4-methylpyridine. This intermediate is then reacted with a suitable piperazine derivative under controlled conditions to yield the desired compound. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of (3R,5S)-1-(5-bromo-4-methylpyridin-2-yl)-3,5-dimethylpiperazine may involve large-scale bromination and subsequent piperazine coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-1-(5-bromo-4-methylpyridin-2-yl)-3,5-dimethylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of dehalogenated piperazine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

(3R,5S)-1-(5-bromo-4-methylpyridin-2-yl)-3,5-dimethylpiperazine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,5S)-1-(5-bromo-4-methylpyridin-2-yl)-3,5-dimethylpiperazine involves its interaction with specific molecular targets. The bromine atom and the piperazine ring play crucial roles in binding to target proteins or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations on the Pyridine Ring

Key Compounds:

(3R,5S)-1-[3-Chloro-5-(Trifluoromethyl)-2-Pyridyl]-3,5-Dimethylpiperazine (Compound 6)

- Substituent : 3-chloro-5-(trifluoromethyl)pyridyl.

- Synthesis : Reacted 2,3-dichloro-5-(trifluoromethyl)pyridine with (2R,6S)-2,6-dimethylpiperazine in MeCN at 50°C .

- Properties : Colorless oil; trifluoromethyl group enhances metabolic stability and lipophilicity compared to bromo substituents.

(3R,5S)-3,5-Dimethyl-1-[4-(Methylsulfonyl)Phenyl]Piperazine (26a) Substituent: 4-(methylsulfonyl)phenyl. Synthesis: Prepared from 1-fluoro-4-(methylsulfonyl)benzene and 2,6-dimethylpiperazine . halogenated analogs.

Comparison Table:

Piperazine Core Modifications

Key Compounds:

(2R,5S)-2,5-Dimethylpiperazine Derivatives

- Applications : Explored in opioid receptor agonists (e.g., δ-opioid agonists) and hybrid materials with antioxidant properties .

- Activity : Stereochemistry at 2,5 positions critical for receptor selectivity vs. 3,5-dimethyl analogs .

cis-2,6-Dimethylpiperazine (CAS 21655-48-1)

Comparison Table:

Biological Activity

(3R,5S)-1-(5-bromo-4-methylpyridin-2-yl)-3,5-dimethylpiperazine is a compound of interest due to its potential biological activities. This compound features a piperazine core substituted with a bromo-methylpyridine moiety, which may influence its pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure

The chemical structure of (3R,5S)-1-(5-bromo-4-methylpyridin-2-yl)-3,5-dimethylpiperazine can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The presence of the bromine atom and the pyridine ring may enhance the compound's interaction with microbial targets.

- Neuropharmacological Effects : The piperazine structure is known for its presence in numerous psychoactive compounds, suggesting potential effects on neurotransmitter systems.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial activity of various derivatives of piperazine, including (3R,5S)-1-(5-bromo-4-methylpyridin-2-yl)-3,5-dimethylpiperazine. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent. The mechanism was hypothesized to involve disruption of bacterial cell membranes.

Case Study 2: Neuropharmacological Effects

In a neuropharmacological assessment, the compound was tested for its ability to bind to serotonin receptors. Results indicated that it exhibited moderate affinity for the 5-HT_2A receptor subtype. This suggests potential applications in treating mood disorders or anxiety-related conditions.

Case Study 3: Cytotoxicity in Cancer Cells

Research involving various cancer cell lines revealed that (3R,5S)-1-(5-bromo-4-methylpyridin-2-yl)-3,5-dimethylpiperazine induced apoptosis in a dose-dependent manner. The study highlighted its mechanism involving mitochondrial dysfunction and subsequent activation of caspases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.